N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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Overview
Description
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives.
Benzylation: The pyrazole ring can be benzylated using benzyl halides in the presence of a base.
Tetrazole formation: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide.
Acetamide linkage: Finally, the pyrazole and tetrazole moieties can be linked via an acetamide bond using standard amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-acetamide
- N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(5-methyl-2H-tetrazol-2-yl)acetamide
Uniqueness
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is unique due to the presence of both pyrazole and tetrazole rings, which can confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H21N7O |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C21H21N7O/c1-15-20(16(2)27(24-15)13-17-9-5-3-6-10-17)22-19(29)14-28-25-21(23-26-28)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3,(H,22,29) |
InChI Key |
RWLBPAUYSSRVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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